molecular formula C15H16N2O3 B2538664 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 883824-25-7

3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

Cat. No.: B2538664
CAS No.: 883824-25-7
M. Wt: 272.304
InChI Key: FGAIKOYMZOBGLR-UHFFFAOYSA-N
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Description

3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is an organic compound that belongs to the pyridazine family This compound is characterized by a pyridazinone core substituted with a 3,4-dimethylphenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution with 3,4-Dimethylphenyl Group:

    Attachment of the Propanoic Acid Moiety: The final step involves the esterification or amidation of the pyridazinone derivative with a suitable propanoic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols or the pyridazinone ring to dihydropyridazines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or dihydropyridazines.

Scientific Research Applications

3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

    Industry: It can be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound may influence metabolic or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
  • 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid

Uniqueness

3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-3-4-12(9-11(10)2)13-5-6-14(18)17(16-13)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAIKOYMZOBGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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